molecular formula C10H19NaO B092264 Sodium mentholate CAS No. 19321-38-1

Sodium mentholate

Cat. No.: B092264
CAS No.: 19321-38-1
M. Wt: 178.25 g/mol
InChI Key: HTMDLQGFGSQOLM-UHFFFAOYSA-N
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Description

Sodium mentholate is a chemical compound with the formula C₁₀H₁₉NaO. It is known for its characteristic minty aroma and cooling sensation. This compound is derived from menthol, a naturally occurring substance found in peppermint and other mint oils. This compound is used in various applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium mentholate is typically synthesized by reacting menthol with a strong base such as sodium hydroxide. The reaction involves dissolving menthol in a suitable solvent, such as ethanol or methanol, and then adding sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium mentholate undergoes various chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.

    Oxidation and Reduction Reactions: this compound can be oxidized to form menthone or reduced to form other derivatives.

    Addition Reactions: It can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various alkylated or acylated menthol derivatives.

    Oxidation Reactions: Products include menthone and other oxidized derivatives.

    Reduction Reactions: Products include reduced menthol derivatives.

Scientific Research Applications

Sodium mentholate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of menthol derivatives.

    Biology: this compound is studied for its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: It is explored for its cooling and analgesic properties, making it a candidate for topical pain relief formulations.

    Industry: this compound is used in the production of flavors and fragrances, as well as in the formulation of personal care products.

Mechanism of Action

The mechanism of action of sodium mentholate involves its interaction with cold-sensitive receptors in the skin, specifically the transient receptor potential melastatin-8 (TRPM8) channels. When applied topically, this compound activates these receptors, leading to a cooling sensation. This activation also results in the inhibition of calcium ion currents in neuronal membranes, contributing to its analgesic effects.

Comparison with Similar Compounds

Sodium mentholate can be compared with other similar compounds such as:

    Sodium methoxide: Both are sodium alkoxides, but sodium methoxide is derived from methanol and is used primarily as a strong base in organic synthesis.

    Sodium ethoxide: Similar to sodium methoxide, but derived from ethanol, and used in similar applications.

    Sodium phenoxide: Derived from phenol, it is used in the synthesis of various organic compounds.

Uniqueness: this compound is unique due to its cooling and aromatic properties, which are not present in other sodium alkoxides. This makes it particularly valuable in applications requiring a sensory effect, such as in flavors, fragrances, and topical formulations.

Properties

IUPAC Name

sodium;5-methyl-2-propan-2-ylcyclohexan-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O.Na/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMDLQGFGSQOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)[O-])C(C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NaO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19321-38-1
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, sodium salt (1:1), (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium mentholate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Sodium mentholate in anionic polymerization reactions?

A1: this compound acts as a Lewis acid polar modifier in anionic polymerization of dienes like butadiene. [, ] It interacts with the anionic active centers of the growing polymer chains, influencing the stereochemistry of monomer addition. This interaction leads to a higher proportion of 1,2-addition, resulting in polybutadiene with a higher vinyl content compared to polymerizations without this compound. [] This modification of microstructure significantly impacts the final properties of the polymer, like its glass transition temperature and elasticity.

Q2: How does this compound compare to other polar modifiers in terms of its impact on polybutadiene microstructure?

A2: Research shows that this compound, when used in conjunction with Lewis base polar modifiers like amines and ethers, can further enhance the formation of 1,2-butadiene structures compared to using the Lewis bases alone. [] For instance, combining this compound with N,N,N',N'-Tetramethylethylenediamine resulted in polybutadiene with significantly higher vinyl content (up to 96% according to 13C NMR) than either modifier used individually. [] This synergistic effect highlights the importance of carefully selecting and combining polar modifiers to fine-tune the desired properties of polybutadiene.

Q3: Besides polymerization, what other applications utilize this compound's catalytic properties?

A3: this compound plays a crucial role in the isomerization and racemization of menthol isomers. [] Acting as a catalyst, it facilitates the interconversion between different isomers of menthol, ultimately impacting the equilibrium composition of the mixture. Studies show that this compound leads to a higher equilibrium concentration of menthol (74-75%) compared to using hydrogenation catalysts like copper chromite or Raney nickel (55-56%). [] This catalytic activity is valuable in fine-chemical synthesis, particularly for obtaining desired menthol isomers with specific stereochemistry.

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